2,3-Diphenylpyrido[3,4-b]pyrazine
Overview
Description
2,3-Diphenylpyrido[3,4-b]pyrazine is an aromatic heterocyclic compound that features a pyrido[3,4-b]pyrazine core substituted with phenyl groups at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Diphenylpyrido[3,4-b]pyrazine can be synthesized through a multi-step process involving the condensation of appropriate diamino and diketone precursors. One common method involves the Suzuki–Miyaura cross-coupling reaction, where bromo-substituted pyrido[3,4-b]pyrazine derivatives are coupled with phenylboronic acids in the presence of a palladium catalyst, such as Pd(dppf)Cl2·CH2Cl2, in tetrahydrofuran (THF) using potassium carbonate as a base at reflux temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable versions of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency, making the process suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenylpyrido[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can participate in substitution reactions, such as halogenation and N-arylation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions include various substituted pyrido[3,4-b]pyrazine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2,3-Diphenylpyrido[3,4-b]pyrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,3-diphenylpyrido[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific derivative and application .
Comparison with Similar Compounds
2,3-Diphenylpyrido[3,4-b]pyrazine can be compared with other similar compounds, such as:
2,3-Diphenylquinoxaline: Similar in structure but lacks the nitrogen atoms in the pyrazine ring.
Pyrido[2,3-b]pyrazine derivatives: These compounds have a different arrangement of nitrogen atoms in the pyrazine ring, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
2,3-diphenylpyrido[3,4-b]pyrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3/c1-3-7-14(8-4-1)18-19(15-9-5-2-6-10-15)22-17-13-20-12-11-16(17)21-18/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENQBISDXSLACH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NC=C3)N=C2C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40331345 | |
Record name | 2,3-diphenylpyrido[3,4-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40331345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67899-59-6 | |
Record name | NSC521766 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521766 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-diphenylpyrido[3,4-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40331345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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